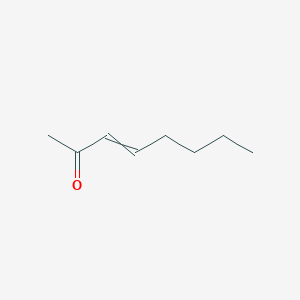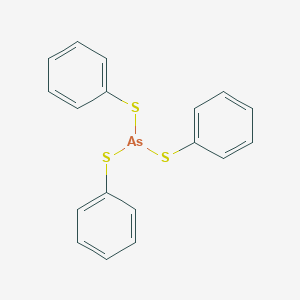
Tris(phenylthio)arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(phenylthio)arsine, also known as TPTA, is an organoarsenic compound that has been extensively studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is considered to be a highly toxic compound.
Wirkmechanismus
Tris(phenylthio)arsine is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in the production of energy within cells.
Biochemische Und Physiologische Effekte
Studies have shown that Tris(phenylthio)arsine can have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. These effects are believed to be mediated through the inhibition of pyruvate dehydrogenase and other enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tris(phenylthio)arsine in lab experiments is its high level of toxicity, which makes it a useful tool for studying the effects of chemical exposure on living organisms. However, this same property also makes it difficult to work with and requires careful handling to avoid exposure to researchers.
Zukünftige Richtungen
There are many potential future directions for research involving Tris(phenylthio)arsine, including its use as a potential therapeutic agent for cancer and other diseases, as well as its use in the development of new catalysts and other chemical reagents. Additionally, further studies are needed to fully understand the mechanism of action of Tris(phenylthio)arsine and its effects on cellular metabolism.
Synthesemethoden
The synthesis of Tris(phenylthio)arsine involves the reaction of arsenic trichloride with phenylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted by-products.
Wissenschaftliche Forschungsanwendungen
Tris(phenylthio)arsine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a potential treatment for certain types of cancer. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
Eigenschaften
CAS-Nummer |
1776-70-1 |
|---|---|
Produktname |
Tris(phenylthio)arsine |
Molekularformel |
C18H15AsS3 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Andere CAS-Nummern |
1776-70-1 |
Piktogramme |
Acute Toxic; Environmental Hazard |
Synonyme |
(PhS)3As arsenotrithious acid triphenyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



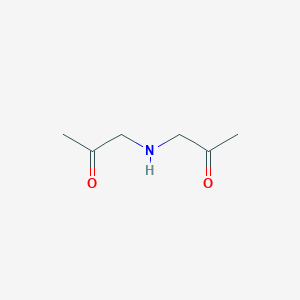

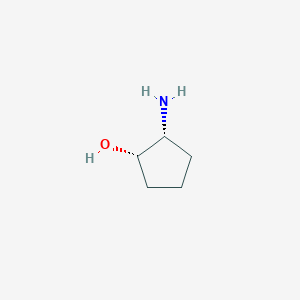

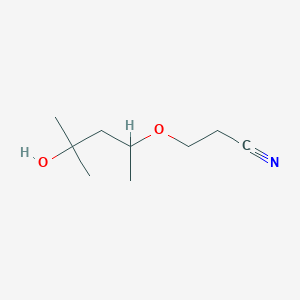
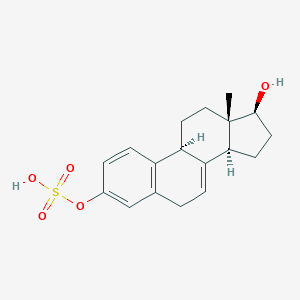
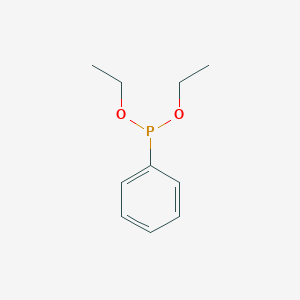
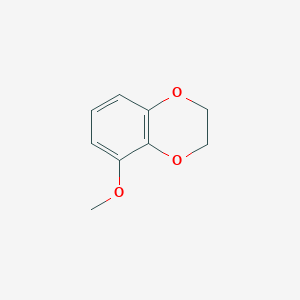
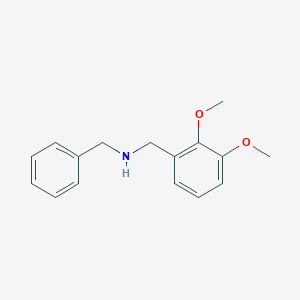
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
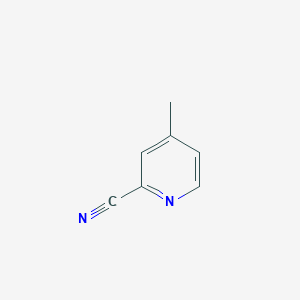
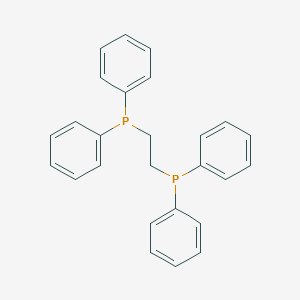
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
